molecular formula C22H16O4 B11295632 1-hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one

1-hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one

Cat. No.: B11295632
M. Wt: 344.4 g/mol
InChI Key: LEMGDXVLBAMAFN-UHFFFAOYSA-N
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Description

1-Hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one is a compound that belongs to the xanthone family. Xanthones are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicine, biology, and chemistry. This particular compound is notable for its unique structure, which includes a hydroxy group, a vinylbenzyl group, and a xanthone core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one typically involves the reaction of fluorescein with 4-vinylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures (around 60°C) for several hours .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-Hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The vinyl group can be reduced to an ethyl group.

    Substitution: The vinyl group can participate in addition reactions, such as polymerization or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the vinyl group.

    Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of ethyl-substituted xanthones.

    Substitution: Formation of halogenated xanthones or polymerized products.

Scientific Research Applications

1-Hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one is primarily related to its ability to interact with biological molecules through its hydroxy and vinylbenzyl groups. These interactions can lead to the modulation of various molecular pathways, including those involved in cell signaling and gene expression. The xanthone core’s fluorescence properties also make it useful for tracking and imaging applications in biological systems .

Comparison with Similar Compounds

  • 2-Hydroxy-3-(1-(4-vinylbenzyl)imidazol-3-ium-3-yl)propane-1-sulfonate
  • 3-(4-Vinylbenzyl)dimethylammonio)-2-hydroxypropane-1-sulfonate

Comparison: 1-Hydroxy-3-[(4-vinylbenzyl)oxy]-9H-xanthen-9-one is unique due to its xanthone core, which imparts strong fluorescence properties. In contrast, similar compounds like 2-hydroxy-3-(1-(4-vinylbenzyl)imidazol-3-ium-3-yl)propane-1-sulfonate and 3-(4-vinylbenzyl)dimethylammonio)-2-hydroxypropane-1-sulfonate are zwitterionic monomers with different structural features and applications .

Properties

Molecular Formula

C22H16O4

Molecular Weight

344.4 g/mol

IUPAC Name

3-[(4-ethenylphenyl)methoxy]-1-hydroxyxanthen-9-one

InChI

InChI=1S/C22H16O4/c1-2-14-7-9-15(10-8-14)13-25-16-11-18(23)21-20(12-16)26-19-6-4-3-5-17(19)22(21)24/h2-12,23H,1,13H2

InChI Key

LEMGDXVLBAMAFN-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)COC2=CC(=C3C(=C2)OC4=CC=CC=C4C3=O)O

Origin of Product

United States

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